molecular formula C7H11ClO3 B13212928 Oxan-2-ylmethyl chloroformate

Oxan-2-ylmethyl chloroformate

Cat. No.: B13212928
M. Wt: 178.61 g/mol
InChI Key: WBLNBTLSRYZFBO-UHFFFAOYSA-N
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Description

Oxan-2-ylmethyl chloroformate is an organic compound with the molecular formula C7H11ClO3. It is a member of the chloroformate family, which are esters of chloroformic acid. These compounds are typically colorless, volatile liquids that degrade in moist air . This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxan-2-ylmethyl chloroformate can be synthesized through the reaction of oxan-2-ylmethanol with phosgene (COCl2). The reaction typically occurs in the presence of a base, such as pyridine, to absorb the hydrogen chloride (HCl) produced during the reaction . The general reaction is as follows:

Oxan-2-ylmethanol+PhosgeneOxan-2-ylmethyl chloroformate+HCl\text{Oxan-2-ylmethanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} Oxan-2-ylmethanol+Phosgene→Oxan-2-ylmethyl chloroformate+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is conducted in a controlled environment to ensure safety and efficiency. The use of phosgene, a highly toxic gas, requires stringent safety measures and specialized equipment .

Chemical Reactions Analysis

Types of Reactions

Oxan-2-ylmethyl chloroformate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Amines: Reacts with primary and secondary amines to form carbamates.

    Alcohols: Reacts with alcohols to form carbonate esters.

    Bases: Used to absorb HCl produced during reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of oxan-2-ylmethyl chloroformate involves its reactivity with nucleophiles such as amines and alcohols. The compound acts as an electrophile, with the chloroformate group facilitating the formation of carbamates and carbonate esters. The molecular targets and pathways involved depend on the specific reactions and applications .

Properties

Molecular Formula

C7H11ClO3

Molecular Weight

178.61 g/mol

IUPAC Name

oxan-2-ylmethyl carbonochloridate

InChI

InChI=1S/C7H11ClO3/c8-7(9)11-5-6-3-1-2-4-10-6/h6H,1-5H2

InChI Key

WBLNBTLSRYZFBO-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)COC(=O)Cl

Origin of Product

United States

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